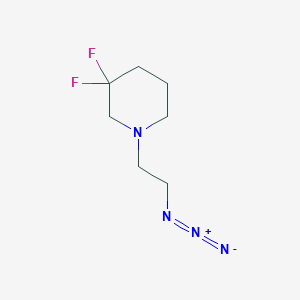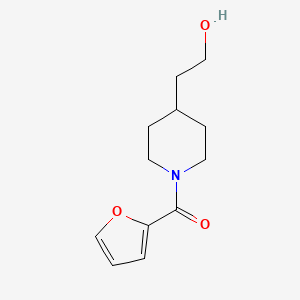
4-Chloro-6-(4-fluoropipéridin-1-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11ClFN3 and a molecular weight of 215.65 g/mol. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a fluoropiperidinyl group attached to the pyrimidine ring .Applications De Recherche Scientifique
1. Synthèse régiosélective de nouveaux dérivés de la pyrimidine Le composé peut être utilisé dans la synthèse régiosélective de nouveaux dérivés de la pyrimidine. Les réactifs organolithium peuvent être utilisés pour préparer la 2,4-dichloro-6-phénylpyrimidine et la 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine. L'attaque nucléophile sur les pyrimidines à l'aide de la N-méthylpipérazine s'est avérée être hautement régiosélective, favorisant la formation de produits substitués en C-4 .
Activités antibactériennes et antimicrobiennes
Les pyrimidines sont des composés hétérocycliques courants que l'on trouve dans de nombreux produits naturels ainsi que dans des médicaments synthétiques possédant des activités antibactériennes et antimicrobiennes . Par conséquent, la 4-Chloro-6-(4-fluoropipéridin-1-yl)pyrimidine pourrait potentiellement être utilisée dans le développement de nouveaux agents antibactériens et antimicrobiens.
3. Inhibiteurs de la protéine kinase pour le traitement du cancer La pyrimidine et ses dérivés fusionnés ont montré une activité anticancéreuse prometteuse. Ces dérivés de la pyrimidine exercent leur potentiel anticancéreux par différents mécanismes d'action ; l'un de ces mécanismes est l'inhibition des protéines kinases qui sont considérées comme des enzymes essentielles pour contrôler la croissance cellulaire, la différenciation, la migration et le métabolisme .
Synthèse de bioisostères avec des purines
Les pyrimidines fusionnées sont considérées comme des bioisostères avec des purines. De nombreux dérivés de la pyrimidine et de la pyrimidine fusionnée possédaient une activité anticancéreuse prometteuse . Par conséquent, la this compound pourrait potentiellement être utilisée dans la synthèse de bioisostères avec des purines.
Développement de médicaments tumoraux sélectifs
Afin de contourner les inconvénients de la chimiothérapie conventionnelle, une nouvelle stratégie de traitement du cancer compromettant l'utilisation de médicaments tumoraux sélectifs appelés thérapies ciblées moléculaires qui inhibent certains récepteurs et voies de signalisation qui stimulent la croissance des cellules tumorales a été développée . La this compound pourrait potentiellement être utilisée dans le développement de ces médicaments tumoraux sélectifs.
Recherche et développement
En tant que composé chimique, la this compound peut être utilisée dans divers processus de recherche et développement dans le domaine de la chimie médicinale .
Mécanisme D'action
- The primary targets of this compound are protein kinases . These enzymes play essential roles in controlling cell growth, differentiation, migration, and metabolism .
- Upon administration, the compound interacts with protein kinases through a process called transmetalation . This involves the transfer of nucleophilic organic groups from boron to palladium, forming new Pd–C bonds .
- The affected pathways include those related to cell growth regulation, differentiation, and metabolism. By inhibiting protein kinases, the compound disrupts these signaling processes .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may interact with transcription factors, influencing the expression of target genes.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, pyrimidine derivatives can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, impacting cellular function and health.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis.
Propriétés
IUPAC Name |
4-chloro-6-(4-fluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXYSCMTMBXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















